molecular formula C8H10N2O3 B12965278 5-Hydroxy-4-methoxy-N-methylpicolinamide

5-Hydroxy-4-methoxy-N-methylpicolinamide

Cat. No.: B12965278
M. Wt: 182.18 g/mol
InChI Key: SUTZNGUNAQIKTE-UHFFFAOYSA-N
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Description

5-Hydroxy-4-methoxy-N-methylpicolinamide is a chemical compound with the molecular formula C8H10N2O3. It is a derivative of picolinamide, characterized by the presence of hydroxy and methoxy groups on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-methoxy-N-methylpicolinamide typically involves the reaction of 4-methoxy-2-nitropyridine with methylamine, followed by reduction and hydrolysis steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-methoxy-N-methylpicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-4-methoxy-N-methylpicolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-methoxy-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-N-methylpicolinamide
  • 4-Methoxy-N-methylpicolinamide
  • 5-Hydroxy-4-methoxy-picolinamide

Uniqueness

5-Hydroxy-4-methoxy-N-methylpicolinamide is unique due to the presence of both hydroxy and methoxy groups on the pyridine ring, which enhances its binding affinity and specificity towards certain molecular targets. This dual functionality distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

5-hydroxy-4-methoxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C8H10N2O3/c1-9-8(12)5-3-7(13-2)6(11)4-10-5/h3-4,11H,1-2H3,(H,9,12)

InChI Key

SUTZNGUNAQIKTE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=C(C(=C1)OC)O

Origin of Product

United States

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